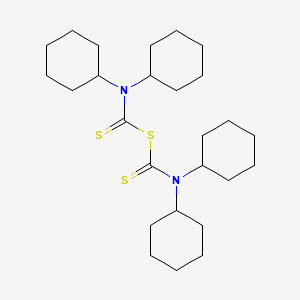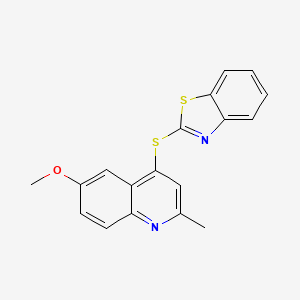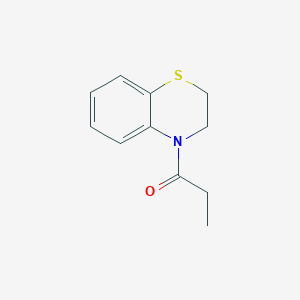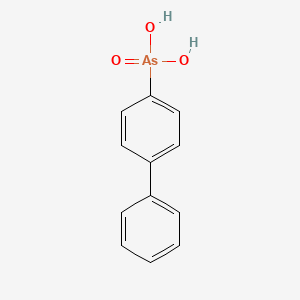
Biphenyl-4-ylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biphenyl-4-ylarsonic acid is an organoarsenic compound characterized by the presence of a biphenyl group attached to an arsonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl-4-ylarsonic acid typically involves the reaction of biphenyl derivatives with arsenic-containing reagents. One common method is the reaction of biphenyl-4-boronic acid with arsenic trioxide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate arsonic acid ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Biphenyl-4-ylarsonic acid can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Arsine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Biphenyl-4-ylarsonic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of biphenyl-4-ylarsonic acid involves its interaction with molecular targets such as enzymes and receptors. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
Biphenyl-4-boronic acid: Similar structure but contains a boronic acid group instead of an arsonic acid group.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an arsonic acid group.
Biphenyl-4-sulfonic acid: Contains a sulfonic acid group instead of an arsonic acid group.
Uniqueness: Biphenyl-4-ylarsonic acid is unique due to the presence of the arsonic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ability to form covalent bonds with thiol groups in proteins is a key feature that distinguishes it from other biphenyl derivatives.
Propiedades
Número CAS |
5459-30-3 |
|---|---|
Fórmula molecular |
C12H11AsO3 |
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
(4-phenylphenyl)arsonic acid |
InChI |
InChI=1S/C12H11AsO3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15,16) |
Clave InChI |
GDSQIFLFJMCOMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


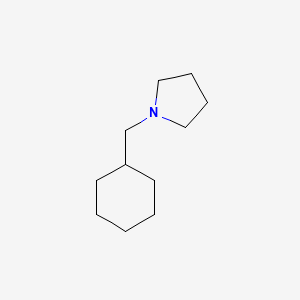

![[4-(Propan-2-yl)phenyl]methaneperoxol](/img/structure/B14736052.png)
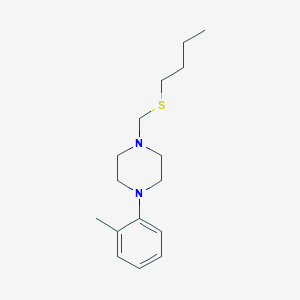
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
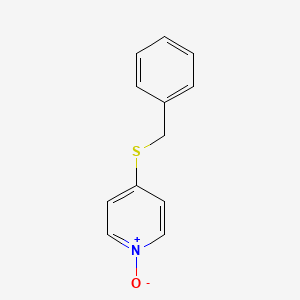

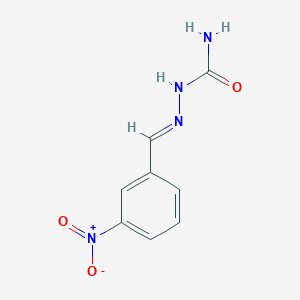
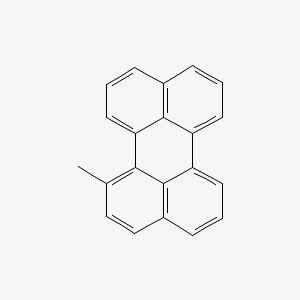
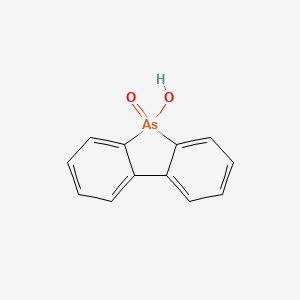
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
